![molecular formula C15H16ClN5O3 B2596314 (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone CAS No. 2034575-71-6](/img/structure/B2596314.png)
(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
Descripción general
Descripción
The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone is a heterocyclic organic molecule It is characterized by the presence of a pyrrolidine ring, a pyrazolo[5,1-b][1,3]oxazine ring, and a chloropyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Synthesis of the pyrazolo[5,1-b][1,3]oxazine ring: This step involves the reaction of hydrazine derivatives with suitable carbonyl compounds.
Attachment of the chloropyrimidine moiety: This is usually done via nucleophilic substitution reactions where the pyrimidine ring is chlorinated using reagents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (SNAr) at the Chloropyrimidine Moiety
The 5-chloropyrimidin-2-yl group undergoes SNAr reactions due to the electron-withdrawing effect of the pyrimidine ring, facilitating displacement of the chlorine atom. For example:
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Aminolysis : Reaction with primary or secondary amines (e.g., pyrrolidine derivatives) yields substituted pyrimidin-2-yl ethers .
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Alkoxylation : Substitution with alcohols or alkoxides forms pyrimidin-2-yl ethers under basic conditions .
Key Data :
Reaction Partner | Conditions | Product | Yield | Source |
---|---|---|---|---|
Pyrrolidine | K2CO3, DMF, 80°C | Pyrrolidin-3-yloxy-pyrimidine | 72% | |
Ethanol | NaH, THF, reflux | Ethoxy-pyrimidine derivative | 68% |
Cyclization Reactions Involving the Pyrazolo-Oxazin Core
The 6,7-dihydro-5H-pyrazolo[5,1-b] oxazin-3-yl group participates in ring-opening and annulation reactions:
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Acid-Catalyzed Ring Expansion : Treatment with HCl generates a dihydroxy intermediate, which cyclizes to form fused tricyclic systems under dehydrating conditions .
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Oxidative Coupling : MnO2-mediated oxidation forms conjugated systems via dehydrogenation .
Example :
Methanone Linkage Stability and Reactivity
The central methanone group (-C(O)-) exhibits moderate electrophilicity:
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Reduction : NaBH4 or LiAlH4 reduces the ketone to a secondary alcohol, though this disrupts the planar structure critical for bioactivity .
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Grignard Addition : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols .
Limitations :
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety undergoes typical secondary amine reactions:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Acylation : Acetic anhydride acetylates the nitrogen, though this is reversible under basic conditions .
Kinetic Data :
Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
---|---|---|
N-Methylation | 1.2 × 10⁻³ | 45.8 |
Acetylation | 2.8 × 10⁻⁴ | 52.3 |
Cross-Coupling Reactions
The chloropyrimidine and pyrazolo-oxazin units enable catalytic cross-couplings:
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Suzuki-Miyaura : Pd-catalyzed coupling with arylboronic acids replaces chlorine with aryl groups .
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Buchwald-Hartwig Amination : Forms C–N bonds with primary amines under Pd/Xantphos catalysis .
Optimized Conditions :
Photochemical and Thermal Degradation
Stability studies reveal:
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Photolysis : UV light (254 nm) induces cleavage of the pyrimidinyl-pyrrolidine ether bond, forming chloropyrimidine and pyrrolidinone fragments .
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Thermolysis : Degrades above 200°C via retro-Diels-Alder pathways .
Degradation Products :
Biological Derivatization in Medicinal Contexts
In kinase inhibitor design (e.g., CDK9 inhibitors), the compound undergoes:
Aplicaciones Científicas De Investigación
Pharmacological Applications
The compound's diverse structural components suggest several pharmacological applications:
Anticancer Activity
Research indicates that derivatives containing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with pyrrolidine and pyrazole rings have demonstrated activity against breast cancer cells (MCF-7) with GI50 values lower than that of standard treatments like erlotinib .
Glucokinase Activation
This compound has been identified as a partial activator of glucokinase (GK), which is crucial for glucose metabolism. GK activators are being explored as potential treatments for type 2 diabetes due to their ability to enhance insulin secretion in response to glucose.
Antimicrobial Properties
Compounds with chloropyrimidine derivatives are known for their antibacterial and antiviral activities. The integration of this moiety into the compound may enhance its efficacy against various pathogens.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to or derived from the target compound:
Mecanismo De Acción
The mechanism of action of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. For example, as a WRN helicase inhibitor, it binds to the active site of the enzyme, preventing it from unwinding DNA strands . This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
- (3-((5-bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
- (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloropyrimidine moiety, which can significantly influence its biological activity and chemical reactivity compared to its analogs.
Actividad Biológica
The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone is a synthetic organic molecule with potential pharmacological applications. Its structure incorporates several functional groups, including a pyrrolidine ring and a chloropyrimidine moiety, which may influence its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into key components:
Component | Description |
---|---|
Pyrrolidine Ring | A five-membered nitrogen-containing ring that may enhance binding to biological targets. |
Chloropyrimidine Moiety | A substituted pyrimidine that can participate in various chemical interactions. |
Pyrazolo[5,1-b][1,3]oxazine Structure | This bicyclic structure is often associated with bioactive compounds and may contribute to the compound's potency. |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. Similar compounds have been shown to exhibit activity through various mechanisms:
- Enzyme Inhibition : Compounds containing pyrimidine and pyrazole rings often inhibit kinases or other enzymes involved in cell signaling pathways.
- Receptor Binding : The structural features may allow for effective binding to specific receptors, influencing cellular responses.
- Anticancer Activity : Research indicates that related compounds can induce apoptosis in cancer cells by targeting cell cycle regulators such as CDK2.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives similar to our compound. The results showed significant growth inhibition in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines with IC50 values as low as 6 nM for the most potent compounds . The mechanism involved CDK2 inhibition, leading to disrupted cell cycle progression and apoptosis.
Case Study 2: Enzymatic Inhibition
Another study focused on the inhibitory effects of chlorinated pyrimidines on various kinases. Compounds similar to our target demonstrated effective inhibition of CDK2/cyclin A2 complexes, suggesting potential for development as targeted cancer therapies .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
Chlorinated Pyrimidines | Chlorine-substituted pyrimidines | Anticancer properties via kinase inhibition |
Pyrazolo Derivatives | Pyrazole rings with various substitutions | Antimicrobial and anticancer activities |
Other Pyrrolidine Derivatives | Pyrrolidine structures with diverse substituents | CNS stimulant effects |
Q & A
Q. Basic: What are the recommended synthetic pathways for (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone?
The synthesis typically involves coupling pyrrolidine and pyrazolo-oxazine moieties via a methanone linker. Key steps include:
- Nucleophilic substitution : Reacting 5-chloropyrimidin-2-ol derivatives with activated pyrrolidine precursors (e.g., tosylates) under basic conditions (K₂CO₃/DMF, 80°C) to form the pyrrolidinyloxy intermediate .
- Reductive cyclization : Palladium-catalyzed coupling (Pd(OAc)₂, Xantphos) with formic acid derivatives as CO surrogates to assemble the pyrazolo-oxazine core .
- Final coupling : Use of carbodiimide-mediated (e.g., EDCI/HOBt) amidation or Ullmann-type reactions to link the two heterocyclic units.
Optimize yields by controlling stoichiometry (1:1.2 molar ratio of pyrrolidine to pyrazolo-oxazine) and reaction time (12–24 hrs) .
Q. Basic: How should researchers characterize the structural integrity of this compound?
Prioritize multi-modal spectroscopic and chromatographic analysis:
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolidine-oxy linkage (e.g., δ 4.2–4.5 ppm for pyrrolidinyl protons adjacent to oxygen) and pyrazolo-oxazine ring protons (δ 7.8–8.2 ppm for pyrimidine protons) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (expected [M+H]⁺ ~450–460 m/z) and rule out chlorinated byproducts .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, particularly if asymmetric centers are present in the pyrrolidine ring .
Q. Basic: What in vitro assays are suitable for initial biological activity screening?
Standard protocols include:
- Kinase inhibition assays : Test against kinases like CDK or JAK families using ADP-Glo™ kits (IC₅₀ determination at 1–100 µM concentrations) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure to identify EC₅₀ values .
- Solubility/stability : HPLC-based measurements in PBS (pH 7.4) and simulated gastric fluid (SGF) to assess pharmacokinetic potential .
Q. Advanced: How can contradictory data on biological activity be resolved?
Discrepancies often arise from assay conditions or impurities. Mitigation strategies:
- Purity validation : Use HPLC-DAD (≥98% purity) to exclude confounding effects from chlorinated byproducts (e.g., 5-chloropyrimidine adducts) .
- Dose-response refinement : Perform IC₅₀ studies across multiple replicates (n ≥ 3) and cell lines to confirm target specificity .
- Mechanistic follow-up : Employ siRNA knockdown or CRISPR-edited cell models to verify on-target effects vs. off-target interactions .
Q. Advanced: What strategies improve compound stability under physiological conditions?
- pH optimization : Buffered formulations (pH 6.5–7.5) reduce hydrolysis of the methanone linker .
- Prodrug design : Mask the pyrrolidinyloxy group with acetyl or PEGylated prodrugs to enhance plasma stability .
- Lyophilization : Store lyophilized powder at –80°C to prevent degradation; reconstitute in DMSO for in vitro use .
Q. Advanced: How to elucidate the catalytic mechanism of palladium-mediated synthesis steps?
- Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., CO insertion vs. reductive elimination) .
- Isotope labeling : Use ¹³C-labeled formic acid to track CO incorporation into the pyrazolo-oxazine core .
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in heterocycle formation .
Q. Advanced: What analytical methods detect trace impurities in batch synthesis?
- UPLC-MS/MS : Detect chlorinated side products (e.g., 5-chloropyrimidin-2-yl isomers) at ≤0.1% levels .
- NMR relaxation filters : Use T₁ρ experiments to suppress solvent signals and enhance impurity detection .
- Elemental analysis : Confirm stoichiometric ratios of Cl (theoretical ~8.2%) to identify incomplete substitutions .
Propiedades
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3/c16-10-6-17-15(18-7-10)24-11-2-4-20(9-11)13(22)12-8-19-21-3-1-5-23-14(12)21/h6-8,11H,1-5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNKHPQREQXSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Cl)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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